2-(2-Methoxyethoxy)ethoxy-trimethylsilane
Overview
Description
2-(2-Methoxyethoxy)ethoxy-trimethylsilane: is an organic compound with the molecular formula C₁₀H₂₄O₄Si and a molecular weight of 236.38 g/mol . It is also known by other names such as 3,6,9,12-Tetraoxa-2-silatridecane,2,2-dimethyl . This compound is a transparent liquid that is soluble in chloroform and methanol to a small extent. It has a boiling point of 140°C at 2 mm Hg and a density of 1.161 g/mL at 25°C .
Preparation Methods
The synthesis of 2-(2-Methoxyethoxy)ethoxy-trimethylsilane involves the reaction of trimethylchlorosilane with 2-(2-methoxyethoxy)ethanol in the presence of a base such as triethylamine . The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified by distillation under reduced pressure .
Chemical Reactions Analysis
2-(2-Methoxyethoxy)ethoxy-trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the trimethylsilyl group with other functional groups.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-(2-methoxyethoxy)ethanol and trimethylsilanol.
Common reagents used in these reactions include acids , bases , and oxidizing agents .
Scientific Research Applications
2-(2-Methoxyethoxy)ethoxy-trimethylsilane has several scientific research applications:
Lithium-Ion Batteries: It is used as a non-aqueous electrolyte solvent in lithium-ion batteries.
Ionic Conductivity Studies: The compound is used in studies exploring the ionic conductivity of LiBOB-doped electrolytes, demonstrating its effectiveness in enhancing ionic conductivity at varying temperatures.
Polymer Electrolyte Research: It is used to create highly conductive solid-state polymer electrolytes, showing promising conductivity and thermal properties for potential use in various technological applications.
Thermal and Electrochemical Stability: The compound enhances the thermal and electrochemical stability of organosilicon electrolytes in lithium-ion batteries, making it a promising alternative to traditional carbonate-based electrolytes.
Surface Modification and Hydrophobicity Studies: It is used in surface modification studies to enhance hydrophobicity.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)ethoxy-trimethylsilane involves its ability to form stable complexes with lithium salts, which enhances the ionic conductivity and stability of electrolytes in lithium-ion batteries. The compound’s molecular structure allows it to interact with various molecular targets and pathways, contributing to its effectiveness in enhancing the performance of lithium-ion batteries.
Comparison with Similar Compounds
2-(2-Methoxyethoxy)ethoxy-trimethylsilane can be compared with other similar compounds such as:
Bis{2-[2-(2-methoxyethoxy)ethoxy]dimethylsilane: This compound has similar applications in lithium-ion batteries but differs in its molecular structure and properties.
{3-[2-(2-(2-methoxyethoxy)ethoxy)ethoxy]-propyl}trimethylsilane: Another similar compound used in lithium-ion batteries with different structural characteristics.
{[2-(2-(2-methoxyethoxy)ethoxy)ethoxy]-methyl}trimethylsilane: This compound also shares similar applications but has unique structural features.
These compounds highlight the versatility and uniqueness of this compound in various scientific research applications.
Properties
IUPAC Name |
2-(2-methoxyethoxy)ethoxy-trimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O3Si/c1-9-5-6-10-7-8-11-12(2,3)4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXXIHGXOYCSRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCO[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338254 | |
Record name | 2-(2-methoxyethoxy)ethoxy-trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62199-57-9 | |
Record name | 2-(2-methoxyethoxy)ethoxy-trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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